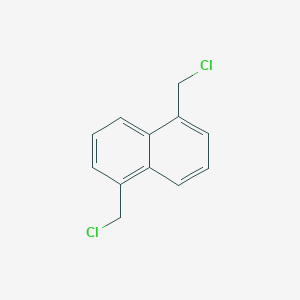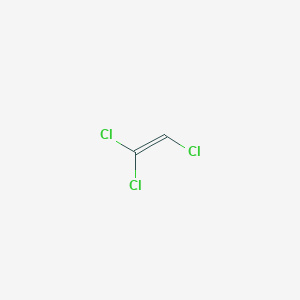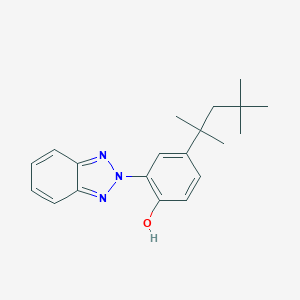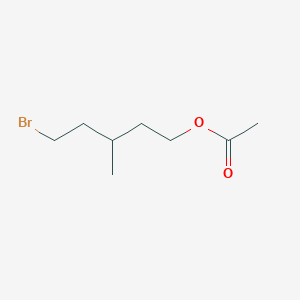
5-Bromo-3-methylpentyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-methylpentyl acetate is a chemical compound that belongs to the family of organic compounds known as fatty acid esters. It is commonly used in the fragrance industry because of its pleasant fruity odor. The compound is synthesized using different methods, and its properties have been studied extensively over the years.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-methylpentyl acetate is not well understood. However, it is believed that the compound acts by binding to specific receptors in the olfactory system. This binding triggers a cascade of events that leads to the perception of the odor.
Effets Biochimiques Et Physiologiques
5-Bromo-3-methylpentyl acetate has been shown to have a number of biochemical and physiological effects. It has been shown to stimulate the release of certain neurotransmitters in the brain, which may be responsible for the pleasant odor perception. In addition, the compound has been shown to have antimicrobial properties, which may be useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
5-Bromo-3-methylpentyl acetate has several advantages for lab experiments. It is readily available and relatively inexpensive. In addition, it has a well-defined odor, which makes it useful for studies investigating the effect of odor on human behavior. However, the compound has some limitations. It has a low boiling point, which makes it difficult to handle in certain experiments. In addition, its odor may interfere with other experiments being conducted in the same laboratory.
Orientations Futures
There are several future directions for research on 5-Bromo-3-methylpentyl acetate. One area of research could focus on the development of new methods for synthesizing the compound. Another area of research could investigate the mechanism of action of the compound in more detail. In addition, the antimicrobial properties of the compound could be further explored to develop new antibiotics. Finally, the compound could be used as a tool to investigate the olfactory system and its role in human behavior.
Conclusion:
In conclusion, 5-Bromo-3-methylpentyl acetate is a chemical compound that has been extensively studied in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries in the fields of fragrance, neuroscience, and microbiology.
Méthodes De Synthèse
The synthesis of 5-Bromo-3-methylpentyl acetate can be achieved using different methods. One of the most common methods involves the reaction between 3-methylpentanol and acetic anhydride in the presence of hydrobromic acid. The reaction takes place under reflux conditions, and the product is obtained after purification using distillation.
Applications De Recherche Scientifique
5-Bromo-3-methylpentyl acetate has been used in scientific research for various purposes. It is commonly used in the fragrance industry as a flavoring agent and as a component in perfumes. The compound has also been used in studies to investigate the effect of odor on human behavior. In addition, it has been used in studies to investigate the mechanism of action of different compounds.
Propriétés
Numéro CAS |
125161-79-7 |
|---|---|
Nom du produit |
5-Bromo-3-methylpentyl acetate |
Formule moléculaire |
C8H15BrO2 |
Poids moléculaire |
223.11 g/mol |
Nom IUPAC |
(5-bromo-3-methylpentyl) acetate |
InChI |
InChI=1S/C8H15BrO2/c1-7(3-5-9)4-6-11-8(2)10/h7H,3-6H2,1-2H3 |
Clé InChI |
BDTWCRYXFRYVAL-UHFFFAOYSA-N |
SMILES |
CC(CCOC(=O)C)CCBr |
SMILES canonique |
CC(CCOC(=O)C)CCBr |
Synonymes |
5-Bromo-3-methylpentyl acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



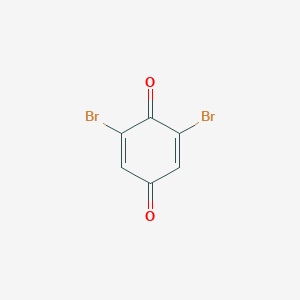
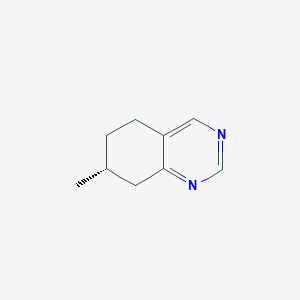
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)
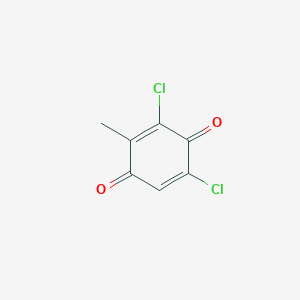
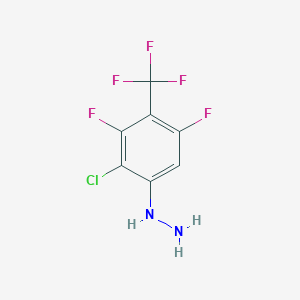
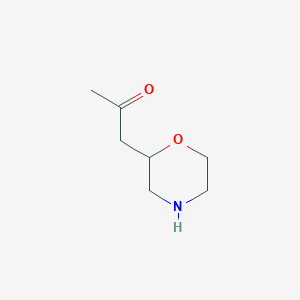
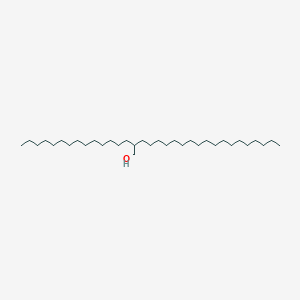

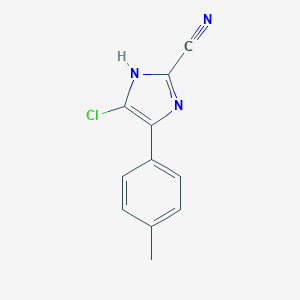
![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
